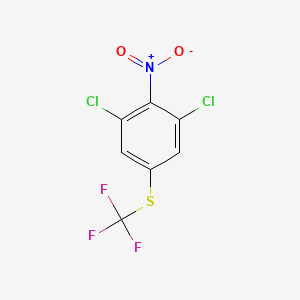
2-Butenoic acid, 3-(acetylamino)-4-(2,4,5-trifluorophenyl)-, methyl ester, (2Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is a synthetic organic compound with the molecular formula C13H12F3NO3 It is characterized by the presence of a trifluorophenyl group, an acetamido group, and a but-2-enoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate typically involves the reaction of methyl 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoate with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out in a solvent like tetrahydrofuran (THF) and heated to reflux for several hours. After completion, the reaction mixture is quenched with hydrochloric acid and extracted with ethyl acetate. The organic phase is washed with sodium bicarbonate and brine, dried over sodium sulfate, and concentrated to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through techniques such as flash chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the double bond in the but-2-enoate moiety to a single bond.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium complexes.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated butanoate derivatives.
Substitution: Formation of halogenated or nitrated trifluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways. The trifluorophenyl group may enhance binding affinity and specificity to these targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)butanoate: Similar structure but with a saturated butanoate moiety.
2,4,5-Trifluorophenylacetic acid: Contains the trifluorophenyl group but lacks the acetamido and but-2-enoate moieties.
Uniqueness
Methyl 3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate is unique due to the combination of its trifluorophenyl group and the but-2-enoate moiety, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C13H12F3NO3 |
|---|---|
Molekulargewicht |
287.23 g/mol |
IUPAC-Name |
methyl (E)-3-acetamido-4-(2,4,5-trifluorophenyl)but-2-enoate |
InChI |
InChI=1S/C13H12F3NO3/c1-7(18)17-9(5-13(19)20-2)3-8-4-11(15)12(16)6-10(8)14/h4-6H,3H2,1-2H3,(H,17,18)/b9-5+ |
InChI-Schlüssel |
IZFJPBWBAPIUAN-WEVVVXLNSA-N |
Isomerische SMILES |
CC(=O)N/C(=C/C(=O)OC)/CC1=CC(=C(C=C1F)F)F |
Kanonische SMILES |
CC(=O)NC(=CC(=O)OC)CC1=CC(=C(C=C1F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(6-Chloro-1-propyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B14045141.png)
![Ethyl 2-formyl-6H-furo[2,3-B]pyrrole-5-carboxylate](/img/structure/B14045145.png)

![(E)-4-[3-(azidomethyl)phenyl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B14045151.png)
![3-(Difluoromethyl)-8-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14045157.png)
![Ethyl 1,2,3,4,5,6-Hexahydro-1,5-Methanobenzo[D]Azocine-5-Carboxylate Hydrochloride](/img/structure/B14045164.png)

![7-Chloro-3-ethyl-3H-imidazo[4,5-B]pyridine](/img/structure/B14045190.png)



![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)


